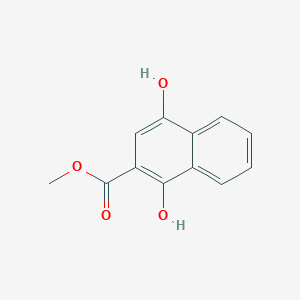

Methyl 1,4-dihydroxy-2-naphthoate

Descripción general

Descripción

Methyl 1,4-dihydroxy-2-naphthoate is a chemical compound with the molecular formula C12H10O4 . Its average mass is 218.205 Da and its monoisotopic mass is 218.057907 Da . It is also known by other names such as 1,4-dihydroxy-2-Naphthalenecarboxylic acid methyl ester, 1,4-Dihydroxy-2-naphtoate de méthyle, and 2-Naphthalenecarboxylic acid, 1,4-dihydroxy-, methyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with two hydroxy groups at positions 1 and 4, and a carboxylic acid methyl ester at position 2 .Chemical Reactions Analysis

This compound is involved in the biosynthesis of menaquinone (Vitamin K), specifically demethylmenaquinol-9 within E. coli . The enzyme 1,4-dihydroxy-2-naphthoate polyprenyltransferase catalyzes the chemical reaction that converts the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.21 . The InChI code for this compound is 1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 .Mecanismo De Acción

Target of Action

Methyl 1,4-dihydroxy-2-naphthoate primarily targets enzymes involved in the biosynthesis of menaquinone (Vitamin K), such as 1,4-dihydroxy-2-naphthoate prenyltransferase . This enzyme plays a crucial role in the conversion of the soluble bicyclic naphthalenoid compound DHNA into demethylmenaquinone-9 by attaching a 40 carbon side chain to DHNA .

Mode of Action

The compound interacts with its targets by inhibiting the function of enzymes involved in the biosynthesis of menaquinone. This interaction results in the suppression of the production of menaquinone, a vital electron carrier in the electron transport chain of bacteria .

Biochemical Pathways

this compound affects the biosynthesis of menaquinones, phylloquinone, and several plant pigments . It is involved in the shikimate pathway and terpene biosynthetic pathway for the synthesis of the menaquinone part and prenyl side chain parts, respectively .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment .

Result of Action

The inhibition of menaquinone biosynthesis by this compound can lead to a disruption in the electron transport chain of bacteria, affecting their energy production . In addition, it has been found to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-jB, JNK, and p38 MAPK pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action can be influenced by the presence of other compounds in the environment, such as those involved in the biosynthesis of menaquinone .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 1,4-dihydroxy-2-naphthoate has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased from chemical suppliers. It is also relatively inexpensive compared to other biochemical reagents. However, it has some limitations, including its potential toxicity at high doses and its instability in aqueous solutions.

Direcciones Futuras

There are several future directions for the use of Methyl 1,4-dihydroxy-2-naphthoate in scientific research. One area of interest is the development of new methods for the synthesis and purification of the compound, which could lead to improved purity and yield. Another area of interest is the study of the effects of this compound on various physiological processes, such as inflammation and cancer. Additionally, there is potential for the development of new therapeutic agents based on the biochemical and physiological effects of this compound.

Aplicaciones Científicas De Investigación

Methyl 1,4-dihydroxy-2-naphthoate has been widely used in scientific research for its various biochemical and physiological effects. It has been used as a vitamin K supplement in animal feed and as an ingredient in various cosmetic and pharmaceutical products. It has also been used as a tool in various biochemical assays and experiments, such as measuring the activity of enzymes involved in vitamin K metabolism or studying the effects of oxidative stress on cells.

Safety and Hazards

Methyl 1,4-dihydroxy-2-naphthoate is classified as a GHS07 substance, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Análisis Bioquímico

Biochemical Properties

It interacts with enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes are involved in the conversion of chorismate to 1,4-dihydroxy-2-naphthoate, a key step in the biosynthesis of menaquinones .

Cellular Effects

Its role in the biosynthesis of menaquinones suggests it may influence cellular processes related to electron transport and ATP generation . Menaquinones are vital components of the electron-transfer system in prokaryotes .

Molecular Mechanism

The molecular mechanism of Methyl 1,4-dihydroxy-2-naphthoate primarily involves its conversion into menaquinones. This process is catalyzed by enzymes such as 1,4-dihydroxy-2-naphthoyl-CoA synthase and 1,4-dihydroxy-2-naphthoate polyprenyltransferase . These enzymes facilitate the attachment of a polyprenyl side chain to 1,4-dihydroxy-2-naphthoate, converting it into demethylmenaquinone .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors in its role in menaquinone biosynthesis .

Metabolic Pathways

This compound is involved in the biosynthesis of menaquinones . This metabolic pathway begins with chorismate and involves several steps, including the conversion of chorismate to 1,4-dihydroxy-2-naphthoate .

Transport and Distribution

Given its role in menaquinone biosynthesis, it is likely associated with the cell membrane .

Subcellular Localization

Given its role in menaquinone biosynthesis, it is likely found in the cytoplasm where this biosynthesis occurs .

Propiedades

IUPAC Name |

methyl 1,4-dihydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMAPJSLKLVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345394 | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77060-74-3 | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,4-dihydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

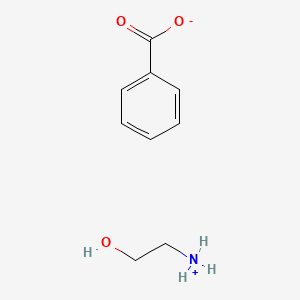

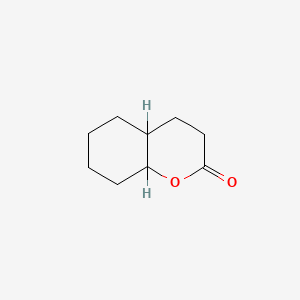

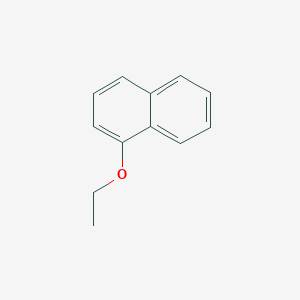

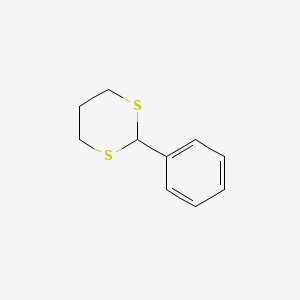

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

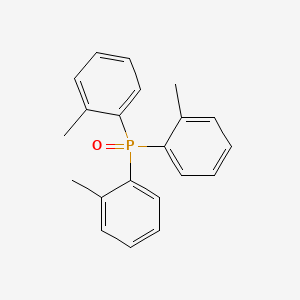

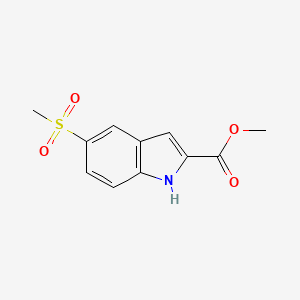

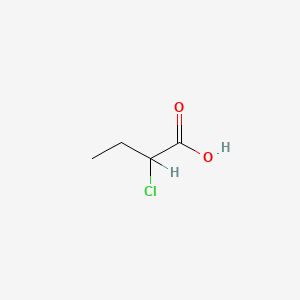

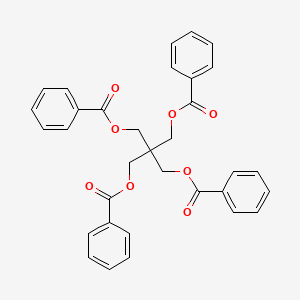

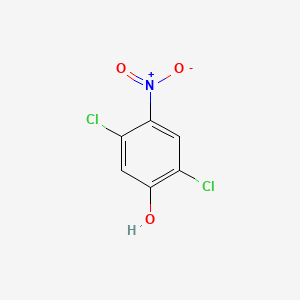

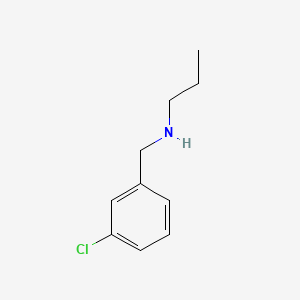

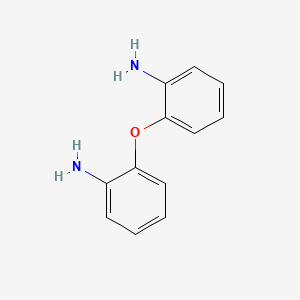

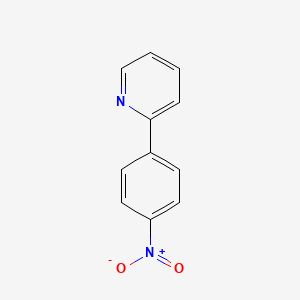

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.